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Compound of Interest

Compound Name: Benzo[d]Joxazole-2,5-dicarbonitrile

Cat. No.: B12873286

An In-depth Technical Guide to Benzo[d]oxazole-
2,5-dicarbonitrile

Disclaimer: Direct experimental data for Benzo[d]oxazole-2,5-dicarbonitrile is not readily
available in the public domain. The information presented in this guide is a scientifically
informed projection based on the known properties and synthesis of structurally related
benzoxazole derivatives, including its isomers and mono-substituted analogues. This document
is intended for research and development professionals and should be used as a reference for
further investigation.

Introduction

Benzo[d]oxazole-2,5-dicarbonitrile is a novel heterocyclic compound that holds significant
potential for applications in medicinal chemistry, materials science, and organic synthesis. Its
rigid, planar structure, combined with the electron-withdrawing nature of the two cyano groups,
is expected to confer unique electronic and photophysical properties, as well as a distinct
reactivity profile. This technical guide provides a comprehensive overview of the predicted
physical and chemical properties, a proposed synthetic methodology, and an exploration of its
potential applications.

Predicted Physicochemical and Spectroscopic
Properties
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The following tables summarize the predicted and known properties of Benzo[d]oxazole-2,5-
dicarbonitrile and its related analogues. These values provide a comparative basis for
estimating the characteristics of the target compound.

Benzo[d]oxazo
e Benzo[d]oxazo Benzo[d]Joxazo Benzo[d]oxazo
e-2,5-
Property . o le-2,7- le-2- le-5-
dicarbonitrile . o o o
. dicarbonitrile carbonitrile carbonitrile
(Predicted)
Molecular
CoH3NsO CoH3NsO CsHaN20 CsHaN20
Formula
Molecular Weight  169.14 g/mol 169.14 g/mol 144.13 g/mol [1] 144.13 g/mol
) ] 75 °C (for 5-
] ] High, likely >200 ] ]
Melting Point oc Not available methyl Not available
derivative)[2]
- ) High, likely >350 i i )
Boiling Point oc Not available Not available Not available
Predicted to be a
Appearance white to off-white  Not available Not available Not available
crystalline solid.
Predicted to
have low
solubility in
Solubility water, soluble in Not available Not available Not available

polar organic
solvents (e.g.,
DMSO, DMF).

Table 2: Predicted and Comparative Spectroscopic Data
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Benzo[d]oxazole-

Benzo[d]oxazole-2-

Benzo[d]oxazole-5-

Technique 2,5-dicarbonitrile T T
. carbonitrile carbonitrile
(Predicted)
) Aromatic protons )
Aromatic protons Aromatic protons
. appear as complex .
1H NMR expected in the range ) ] expected in the range
multiplets in the range
of 6 7.5-8.5 ppm. of 6 7.0-8.0 ppm.
of 7.2 to 8.0 ppm[1].
Cyano carbons (C=N) Cyano carbon
expected around & ) expected around o
Aromatic carbons at
13C NMR 115-120 ppm. 118-120 ppm.
) 120 to 140 ppm.[1] )
Aromatic carbons Aromatic carbons
from & 110-150 ppm. from & 110-150 ppm.
C=N stretch expected
around 2230-2240
cm~1, C=N stretch C=N stretch is a C=N stretch expected
IR (cm™1)

around 1620 cm™1.
Aromatic C-H

stretches >3000 cm~1.

characteristic feature.

around 2230 cm™1.

Mass Spec (m/z)

Molecular ion peak
[M]* expected at 169.

Molecular ion peak
[M]* observed at 144.
[1]

Molecular ion peak
[M]* expected at 144.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to Benzo[d]oxazole-2,5-dicarbonitrile can be envisioned starting

from a suitably substituted aminophenol. The introduction of the cyano groups can be achieved

through various modern organic synthesis methodologies.

Proposed Synthetic Pathway

( \__Formylation Cyclization _( \

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for Benzo[d]oxazole-2,5-dicarbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a

laboratory setting.

Step 1: Synthesis of 2-Halo-benzo[d]oxazole-5-carbonitrile

Starting Material: Benzo[d]oxazole-5-carbonitrile (commercially available or synthesized from
4-amino-3-hydroxybenzoic acid).

Halogenation: To a solution of Benzo[d]oxazole-5-carbonitrile in a suitable solvent (e.g.,
glacial acetic acid or a chlorinated solvent), add a halogenating agent (e.g., N-
bromosuccinimide or N-chlorosuccinimide).

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle
heating until completion, monitored by Thin Layer Chromatography (TLC).

Work-up and Purification: The reaction mixture is quenched with water, and the product is
extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The
crude product is purified by column chromatography on silica gel to yield 2-halo-
benzo[d]oxazole-5-carbonitrile.

Step 2: Palladium-Catalyzed Cyanation

Reactants: 2-Halo-benzo[d]oxazole-5-carbonitrile, a cyanide source (e.g., zinc cyanide
(Zn(CN)z2)), a palladium catalyst (e.g., Pd(PPhs)s or Pdz(dba)s), and a ligand (e.g., dppf).

Solvent: Anhydrous polar aprotic solvent such as DMF or DMAC.

Reaction Conditions: The reaction mixture is degassed and heated under an inert
atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
The progress of the reaction is monitored by TLC or HPLC.

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic
solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine,
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dried, and concentrated. The final product, Benzo[d]oxazole-2,5-dicarbonitrile, is purified
by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The presence of two strongly electron-withdrawing cyano groups is predicted to render the
benzoxazole core electron-deficient. This electronic nature suggests several key areas of
reactivity and potential applications:

e Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is expected to be
susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

» Cycloaddition Reactions: The dinitrile could potentially participate as a dienophile in Diels-
Alder reactions or other cycloaddition processes.

» Coordination Chemistry: The nitrogen atoms of the oxazole ring and the cyano groups could
act as ligands for metal coordination, leading to the formation of novel metal-organic
frameworks (MOFs) or coordination polymers with interesting electronic or catalytic
properties.

o Materials Science: The planar, electron-accepting nature of the molecule suggests potential
applications in organic electronics, such as in organic light-emitting diodes (OLEDS), organic
field-effect transistors (OFETSs), or as a component in charge-transfer complexes.

¢ Medicinal Chemistry: The benzoxazole scaffold is a known pharmacophore found in a variety
of biologically active compounds. The dinitrile derivative could be explored as a building
block for the synthesis of novel therapeutic agents. The cyano groups can also act as
bioisosteres for other functional groups or as potential hydrogen bond acceptors in
interactions with biological targets.

Logical Relationship Diagram for Potential
Applications
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Caption: Interplay of core properties and potential applications.

Conclusion

While direct experimental data remains to be established, this in-depth guide provides a robust
theoretical framework for Benzo[d]oxazole-2,5-dicarbonitrile. The predicted properties and
proposed synthetic route offer a solid starting point for researchers interested in exploring this
promising molecule. Its unique electronic and structural features suggest a wide range of
potential applications, making it a compelling target for future research in both academic and
industrial settings. Further experimental investigation is crucial to validate these predictions and
unlock the full potential of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["physical and chemical properties of Benzo[d]oxazole-
2,5-dicarbonitrile”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12873286#physical-and-chemical-properties-of-
benzo-d-oxazole-2-5-dicarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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